Tiliroside

Overview

Description

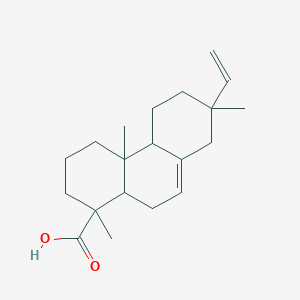

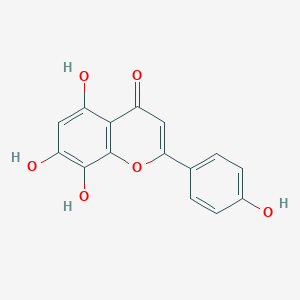

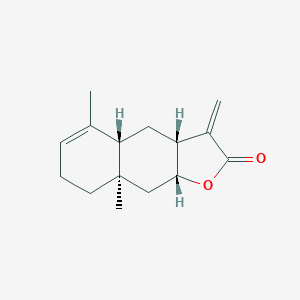

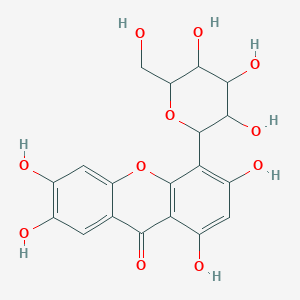

Tiliroside is a natural flavonoid glycoside found in various plants, including strawberries, raspberries, and rose hips. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . The compound is characterized by its unique structure, which includes a kaempferol backbone linked to a glucose molecule and a coumaroyl group .

Mechanism of Action

Target of Action

Tiliroside, a natural flavonoid, has been found to interact with several targets. It has been shown to regulate the intrarenal renin-angiotensin system . Specifically, this compound treatment suppressed intrarenal AGT, Renin, ACE, and Ang II, but upregulated intrarenal ACE2 and Ang1-7 . It also functions as a Carbonic anhydrases XII (CAXII) inhibitor and has been found to inhibit the NLRP3 inflammasome in macrophages .

Mode of Action

This compound interacts with its targets leading to various changes. For instance, it suppresses inflammation, oxidative stress, and tubular cell apoptosis and activates autophagy flux via the shift towards the intrarenal ACE2/Ang1-7 axis and away from the intrarenal ACE/Ang II axis . As a CAXII inhibitor, it affects the apoptotic E2F1/E2F3/Caspase‐3 axis . It also promotes AMP-activated protein kinase (AMPK) activation, leading to ameliorated mitochondrial damage .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the intrarenal renin-angiotensin system , the apoptotic E2F1/E2F3/Caspase‐3 axis , and the NLRP3 inflammasome . It also promotes AMP-activated protein kinase (AMPK) activation, which leads to reduced mitochondrial reactive oxygen species (ROS) production and improved mitochondrial membrane potential .

Result of Action

This compound has various effects at the molecular and cellular levels. It has been shown to protect against lipopolysaccharide (LPS)-induced acute kidney injury , suppress liver cancer development , and protect against acute lung injury . It also has anti-inflammatory activities and can inhibit the NLRP3 inflammasome .

Biochemical Analysis

Biochemical Properties

Tiliroside plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase XII (CAXII), which is involved in pH regulation and ion transport . Additionally, this compound interacts with matrix metalloproteinases (MMPs), specifically inhibiting MMP-9 while upregulating MMP-2, which are involved in tissue remodeling and inflammation . These interactions highlight this compound’s potential in modulating biochemical pathways related to inflammation and cancer.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In liver cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the E2F1/E2F3/Caspase-3 axis . It also affects cell signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer progression . Furthermore, this compound influences gene expression by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor alpha (TNF-α) and interleukins IL-1β and IL-6 . These effects underscore this compound’s potential as a therapeutic agent in inflammatory and cancerous conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits carbonic anhydrase XII, leading to altered pH regulation and ion transport in cancer cells . This compound also modulates the activity of matrix metalloproteinases, inhibiting MMP-9 and upregulating MMP-2, which affects tissue remodeling and inflammation . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways, such as the NF-κB pathway . These molecular interactions contribute to this compound’s anti-inflammatory and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its biological activity over extended periods . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of pro-inflammatory cytokines and enzymes . These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats with rheumatoid arthritis, this compound was administered at doses of 5, 10, and 20 mg/kg . The results showed a dose-dependent reduction in inflammation and oxidative stress markers, with higher doses providing more significant effects . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and oxidative stress. It modulates the activity of enzymes like carbonic anhydrase XII and matrix metalloproteinases, affecting metabolic flux and metabolite levels . These interactions contribute to this compound’s ability to regulate inflammatory and oxidative processes in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the liver and joints, where it exerts its therapeutic effects . The transport and distribution of this compound are crucial for its localization and activity within the body.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tiliroside can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction from defatted strawberry seeds using accelerated solvent extraction (ASE). The optimal conditions for ASE include a temperature of 65°C, 63% ethanol in water, and four extraction cycles . The extracted polyphenolic fraction is then purified using preparative liquid chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The process includes grinding the plant material, defatting, and then using solvents like ethanol for extraction. The extract is then concentrated and purified to obtain this compound in high yield .

Chemical Reactions Analysis

Types of Reactions: Tiliroside undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit enzymes like α-amylase and carbonic anhydrase XII, indicating its potential for enzyme inhibition reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under mild conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride in methanol.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions in aqueous solutions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with various functional groups .

Scientific Research Applications

Tiliroside has a wide range of scientific research applications:

Comparison with Similar Compounds

Tiliroside is unique among flavonoid glycosides due to its specific structure and biological activities. Similar compounds include:

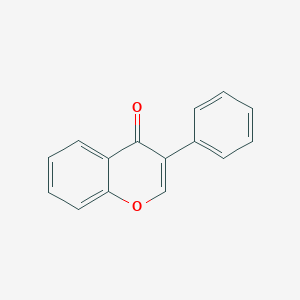

Kaempferol: Shares the same aglycone structure but lacks the glucose and coumaroyl groups.

Quercetin: Another flavonoid with similar antioxidant properties but different glycosidic linkages.

Rutin: A glycoside of quercetin with similar antioxidant and anti-inflammatory activities but different sugar moieties.

This compound’s unique combination of a kaempferol backbone with glucose and coumaroyl groups contributes to its distinct biological activities and therapeutic potential .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-VWMSDXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021936 | |

| Record name | Tiliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20316-62-5 | |

| Record name | Tiliroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20316-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiliroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020316625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILIROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15M04TXR9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)